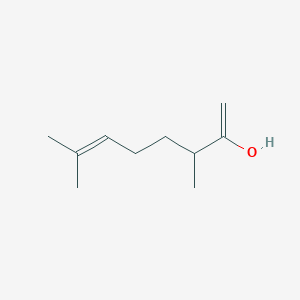

3,7-Dimethylocta-1,6-dien-2-OL

Descripción

Significance of Linalool (B1675412) as a Monoterpene Alcohol in Scientific Inquiry

Linalool's significance in scientific research stems from its classification as a monoterpene alcohol, a class of organic compounds that are major constituents of essential oils. thieme-connect.com Its well-defined chemical structure and the existence of two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), make it an ideal subject for stereochemical and biosynthetic studies. d-nb.info The presence of a hydroxyl group and double bonds in its structure allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of other valuable compounds. d-nb.info

Academically, linalool is a focal point for research in several disciplines:

Scope and Focus of Contemporary Research on Linalool

Contemporary research on linalool is broad and multifaceted, reflecting its diverse properties and potential applications. A major area of investigation is its biological activity. thieme-connect.comscispace.com Scientific inquiries are actively exploring its potential anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. thieme-connect.deresearchgate.netnih.gov For instance, studies have shown that linalool can modulate inflammatory pathways by inhibiting the production of inflammatory mediators. thieme-connect.comthieme-connect.de Its antioxidant effects are attributed to its ability to scavenge free radicals and reduce oxidative stress. nih.gov

In the field of neuroscience, research is ongoing to elucidate the anxiolytic and sedative effects of linalool. researchgate.net Studies are examining its influence on the central nervous system, particularly its modulation of neurotransmitter systems. researchgate.net The antimicrobial properties of linalool against a range of bacteria and fungi are also a significant research focus, with investigations into its mechanisms of action, such as the disruption of cell membranes. mdpi.comresearchgate.net

Furthermore, there is growing interest in the industrial and biotechnological applications of linalool. Research is being conducted on its use as a natural flavoring and fragrance agent, as well as its potential as a precursor for the synthesis of other commercially important chemicals. mdpi.comd-nb.info The biotransformation of linalool by microorganisms is also being explored as a sustainable method for producing novel and valuable compounds. mdpi.com

The table below summarizes key areas of contemporary research on linalool and provides examples of recent findings.

| Research Area | Focus of Investigation | Example of Research Findings | Citation |

|---|---|---|---|

| Anti-inflammatory Activity | Modulation of inflammatory pathways and mediators. | Linalool has been shown to reduce the expression of pro-inflammatory cytokines and enzymes. | thieme-connect.comthieme-connect.de |

| Antioxidant Properties | Scavenging of reactive oxygen species and reduction of oxidative stress. | Studies indicate that linalool can protect cells from oxidative damage by enhancing antioxidant enzyme activity. | nih.gov |

| Neuropharmacology | Effects on the central nervous system, including anxiolytic and sedative actions. | Research suggests that linalool interacts with GABAergic and glutamatergic systems in the brain. | researchgate.net |

| Antimicrobial Effects | Activity against pathogenic bacteria and fungi and the underlying mechanisms. | Linalool has been found to disrupt the cell membranes of various microorganisms. | mdpi.comresearchgate.net |

| Biotechnology | Use in biotransformation and as a precursor for synthesizing other compounds. | Microbial biotransformation of linalool can yield a variety of valuable oxygenated derivatives. | mdpi.com |

Structure

3D Structure

Propiedades

Número CAS |

307924-75-0 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

3,7-dimethylocta-1,6-dien-2-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9,11H,4-5,7H2,1-3H3 |

Clave InChI |

CEJRRJPAPMDIIH-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC=C(C)C)C(=C)O |

Origen del producto |

United States |

Natural Occurrence and Distribution of Linalool Across Biological Systems

Plant Kingdom Distribution and Enantiomeric Variability of Linalool (B1675412)

Linalool is synthesized by over 200 species of plants across numerous families, from tropical to boreal climates. wikipedia.orgbionity.com Prominent families that produce significant quantities of linalool include Lamiaceae (mints and herbs), Lauraceae (laurels, cinnamon), and Rutaceae (citrus fruits). wikipedia.orgumfiasi.robionity.com The biosynthesis in higher plants occurs through the rearrangement of geranyl pyrophosphate (GPP) with the assistance of the enzyme linalool synthase (LIS). wikipedia.org

Specific Plant Species and Varietal Concentrations of Linalool Enantiomers

The distribution and concentration of linalool's two enantiomers vary significantly among different plant species and even between varieties of the same species. pnas.org This enantiomeric variability is crucial as each form has a distinct aroma; (S)-linalool is described as sweet and floral, while (R)-linalool is perceived as more woody and lavender-like. wikipedia.orgmdpi.com

(S)-(+)-Linalool is the predominant form in the essential oils of coriander (Coriandrum sativum), where it can constitute over 80% of the oil, and in sweet orange (Citrus sinensis) flowers. wikipedia.orgumfiasi.robionity.com Conversely, (R)-(−)-linalool is the major enantiomer found in lavender (Lavandula officinalis), bay laurel (Laurus nobilis), and sweet basil (Ocimum basilicum). wikipedia.orgbionity.com Rosewood oil is a particularly rich source of (R)-(−)-linalool, containing 90% or more. umfiasi.ro

A study analyzing 42 different essential oils found that (R)-(-)-linalool (licareol) was more common than the (+)-enantiomer. researchgate.netacgpubs.org For example, in several Nepeta species, (+)-linalool was found in its pure enantiomeric form, whereas it was the predominant, but not exclusive, enantiomer in coriander (Coriandrum sativum) at 83.9%. acgpubs.org The linalool-chemotype of Origanum onites was found to contain up to 90.3% linalool, with a high enantiomeric purity of (R)-(-)-linalool (98.4-100%). researchgate.netresearchgate.net

Table 1: Enantiomeric Distribution of Linalool in Select Plant Species

| Plant Species | Family | Predominant Enantiomer | Linalool Content/Ratio | Reference(s) |

|---|---|---|---|---|

| Coriander (Coriandrum sativum) | Apiaceae | (S)-(+)-Linalool | >80% of essential oil; 83.9% (+)-linalool | wikipedia.orgumfiasi.roacgpubs.org |

| Sweet Orange (Citrus sinensis) | Rutaceae | (S)-(+)-Linalool | Major constituent of flower essential oil | wikipedia.orgbionity.com |

| Lavender (Lavandula officinalis) | Lamiaceae | (R)-(−)-Linalool | Major constituent | wikipedia.orgbionity.com |

| Rosewood (Aniba rosaeodora) | Lauraceae | (R)-(−)-Linalool | ~90% of essential oil | umfiasi.ro |

| Sweet Basil (Ocimum basilicum) | Lamiaceae | (R)-(−)-Linalool | Major constituent | wikipedia.orgbionity.com |

| Origanum onites (linalool-chemotype) | Lamiaceae | (R)-(−)-Linalool | 79.8% - 90.3% of essential oil; 98.4-100% (R)-(-) | researchgate.netresearchgate.net |

Tissue-Specific Localization of Linalool Accumulation

The concentration and enantiomeric composition of linalool can also differ within the various tissues of a single plant. nih.gov This tissue-specific accumulation suggests distinct physiological or ecological roles for the compound in different parts of the plant.

In a study of the tea plant (Camellia sinensis var. Assamica), the stem contained a significantly higher content of (S)-linalool compared to the leaves, while the (R)-linalool content was highest in the bud. nih.gov The content of both enantiomers did not fluctuate greatly among the different leaves (from first to fourth). nih.gov Similarly, research on rosewood (Aniba rosaeodora) revealed that the enantiomeric distribution of linalool was significantly different between the leaves and the branches, indicating distinct olfactory properties for these plant organs. tandfonline.com

The flowering tree Michelia alba shows high levels of linalool in various parts, with notable differences in concentration. The linalool concentration in flowers was reported to be between 1.63% and 4.89%, significantly higher than in the leaves (0.21% to 0.65%) and young twigs (0.43%). researchgate.net

Table 2: Tissue-Specific Linalool Concentration in Select Plant Species

| Plant Species | Tissue | Linalool Concentration / Observation | Reference(s) |

|---|---|---|---|

| Michelia alba | Flowers | 1.63% to 4.89% | researchgate.net |

| Michelia alba | Leaves | 0.21% to 0.65% | researchgate.net |

| Michelia alba | Young Twigs | 0.43% | researchgate.net |

| Camellia sinensis | Stem | Higher (S)-linalool content than leaves | nih.gov |

| Camellia sinensis | Bud | Higher (R)-linalool content than other tissues | nih.gov |

Microbial Presence and Environmental Pathways of Linalool

Beyond the plant kingdom, linalool's presence and influence extend to microbial systems and the broader environment. It is produced by certain microorganisms and undergoes various transformations and degradation processes once released.

Occurrence in Microorganisms and Associated Ecological Niches

Linalool is not exclusively a plant product; it has also been found in some groups of fungi. umfiasi.robionity.com Its production by microorganisms can occur during fermentation processes. mdpi.com The presence of linalool in these ecological niches is often associated with its potent antimicrobial properties. It exhibits activity against a wide range of microorganisms, including bacteria and fungi, suggesting a role in defense and competition. researchgate.net

For instance, linalool has demonstrated inhibitory effects against the fungus Botrytis cinerea and the bacterium Listeria monocytogenes. acgpubs.orgfrontiersin.org It is also effective against the oomycete Saprolegnia parasitica, a significant pathogen in aquaculture. elifesciences.orgbiorxiv.org The mechanism of action often involves disrupting the microbial cell membrane, leading to leakage of intracellular components and inhibition of key cellular processes. frontiersin.orgnih.gov This antimicrobial activity highlights linalool's role as a protective agent in its natural environments, whether produced by plants to fend off pathogens or by microbes to compete with other organisms. researchgate.net

Environmental Fate and Degradation Processes of Linalool

Once released into the environment, linalool is subject to both biotic and abiotic degradation. researchgate.neteuropa.eu As a volatile organic compound (VOC), it can be released into the atmosphere where it undergoes gas-phase oxidation. acs.org This atmospheric transformation is a significant degradation pathway. acs.org

Biosynthesis and Biotransformation Pathways of Linalool

Endogenous Biosynthetic Mechanisms in Plants

In plants, the synthesis of linalool (B1675412) occurs through a well-characterized pathway primarily within the plastids. This process is initiated from fundamental building blocks derived from primary metabolism and is catalyzed by a series of specialized enzymes.

Geranyl Pyrophosphate (GPP) as a Central Precursor to Linalool

The biosynthesis of all monoterpenes, including linalool, originates from the C10 compound Geranyl Pyrophosphate (GPP). researchgate.netchemistryviews.org GPP is formed through the condensation of two C5 isoprenoid units, Dimethylallyl Pyrophosphate (DMAPP) and Isopentenyl Pyrophosphate (IPP). chemistryviews.orgmdpi.com These five-carbon precursors are themselves synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.commdpi.com The formation of GPP from DMAPP and IPP is catalyzed by the enzyme Geranyl Diphosphate (B83284) Synthase (GPPS). mdpi.com This reaction is a critical branching point, directing carbon flux towards the production of a vast array of monoterpenoids. researchgate.netmdpi.com The GPP molecule then serves as the direct substrate for the enzyme Linalool Synthase. nih.govnih.gov

Linalool Synthase (LIS) Function and Gene Characterization

The final and committed step in linalool biosynthesis is the conversion of GPP to linalool, a reaction catalyzed by the enzyme Linalool Synthase (LIS). nih.govnih.gov LIS is a type of terpene synthase (TPS) that facilitates the isomerization and subsequent hydrolysis of GPP to form the tertiary alcohol, linalool. chemistryviews.orgresearchgate.net This enzymatic conversion is a cation-dependent process. google.com

Genes encoding LIS have been isolated and characterized from numerous plant species, including Clarkia breweri, peach (Prunus persica), and Arabidopsis thaliana. nih.govnih.govgoogle.com Structural analysis of LIS genes has revealed interesting evolutionary aspects. For instance, the LIS gene appears to be a composite, potentially arising from a recombination event between two different types of terpene synthase genes. nih.govoup.com The N-terminal half of the LIS protein shows sequence similarity to copalyl diphosphate synthase (CPS), while the C-terminal half is more similar to limonene (B3431351) synthase (LMS)-type synthases. nih.govoup.com This chimeric structure may contribute to the evolution of its specialized function. The expression of LIS genes is often tissue-specific and developmentally regulated, with the highest levels typically found in floral tissues where scent production is most prominent. google.comhnxb.org.cn

Regulation of Linalool Biosynthesis at Genetic and Enzymatic Levels

The production of linalool in plants is tightly regulated at multiple levels to ensure its synthesis occurs at the appropriate time and in the correct tissues. This regulation involves both genetic and enzymatic control mechanisms.

At the genetic level, the expression of the Linalool Synthase (LIS) gene is controlled by various transcription factors. For example, in Freesia hybrida, the transcription factor FhMYB21L2 has been shown to activate the transcription of the linalool synthesis gene FhTPS1. nih.gov In peach, the transcription factor PpbHLH1 directly binds to the promoter of the PpTPS3 gene (a linalool synthase) and activates its expression. nih.gov Overexpression of PpbHLH1 in peach fruit leads to enhanced linalool accumulation, while its silencing reduces linalool content. nih.gov Furthermore, epigenetic modifications, such as DNA methylation, have been shown to be associated with the regulation of linalool synthesis genes during fruit ripening in peach. nih.gov

Enzymatic regulation can occur through substrate availability, as the pool of GPP is a limiting factor for all monoterpene biosynthesis. The activity of enzymes in the upstream MEP pathway can therefore indirectly influence the rate of linalool production.

| Regulatory Factor | Plant Species | Target Gene | Effect on Linalool Biosynthesis |

| PpbHLH1 (Transcription Factor) | Peach (Prunus persica) | PpTPS3 | Activation |

| FhMYB21L2 (Transcription Factor) | Freesia hybrida | FhTPS1 | Activation |

| FhMYC2 (Transcription Factor) | Freesia hybrida | - | Repression of FhMYB21L2 activity |

| DNA Methylation | Peach (Prunus persica) | PpTPS3 promoter | Decreased methylation associated with increased expression |

Stereochemical Control in Linalool Enantiomer Production

Linalool exists as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, each possessing distinct aroma profiles. nih.govmdpi.com The specific enantiomer produced in a plant is determined by the stereochemical control exerted by the active site of the specific Linalool Synthase enzyme. google.com Different plant species produce different ratios of these enantiomers. For instance, (R)-(-)-linalool is the major constituent in sweet basil and lavender, while the flowers of Clarkia breweri produce primarily (S)-(+)-linalool. nih.govgoogle.com This stereoselectivity is a crucial aspect of the biological function and commercial value of linalool, as the two enantiomers can elicit different responses in insects and humans. nih.gov The ability of LIS enzymes to catalyze the formation of a specific enantiomer from the achiral GPP substrate highlights the sophisticated catalytic mechanisms that have evolved in plant secondary metabolism.

Microbial Biosynthesis of Linalool

The demand for linalool in the fragrance, flavor, and pharmaceutical industries has driven the development of alternative production methods to extraction from plant sources. Microbial biosynthesis using genetically engineered microorganisms offers a promising and sustainable approach. acs.org

Heterologous Expression Systems for Linalool Production

The production of linalool in microbial hosts is achieved by introducing the genetic machinery for its biosynthesis into a suitable microorganism, a process known as heterologous expression. The most commonly used hosts for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. acs.orgnih.govacs.org

The general strategy involves introducing a gene encoding a Linalool Synthase (LIS) from a plant or bacterial source into the microbial host. acs.orgacs.org To ensure a sufficient supply of the precursor GPP, the endogenous mevalonate (B85504) (MVA) pathway of the host organism is often engineered. nih.gov This can involve overexpressing key enzymes in the MVA pathway, such as HMG-CoA reductase, to increase the intracellular pool of GPP available for the LIS enzyme. nih.gov

Researchers have successfully expressed LIS genes from various sources, including Streptomyces clavuligerus and Clarkia breweri, in E. coli and S. cerevisiae. acs.orgnih.gov By optimizing the expression of the LIS enzyme and engineering the precursor supply pathway, significant titers of linalool have been achieved. For example, engineered E. coli strains have been reported to produce over 1 g/L of R-(-)-linalool in fed-batch fermentation. researchgate.net Similarly, engineered S. cerevisiae has been shown to produce up to 2.6 g/L of linalool. acs.org These advancements demonstrate the potential of microbial fermentation as a viable platform for the industrial production of linalool. acs.orgacs.org

| Host Organism | Linalool Synthase (LIS) Source | Key Engineering Strategies | Reported Linalool Titer |

| Escherichia coli | Streptomyces clavuligerus | Optimized LIS expression, increased GPP supply | 1027.3 mg/L |

| Saccharomyces cerevisiae | Clarkia breweri | Overexpression of HMG-CoA reductase | > 80 µg/L |

| Saccharomyces cerevisiae | Engineered Oenococcus oeni LIS | Protein engineering of LIS, pathway compartmentalization | 2.6 g/L |

Metabolic Engineering Strategies for Enhanced Linalool Yields

Metabolic engineering offers promising strategies to increase the production of linalool in various organisms, which is valuable for the food, fragrance, and perfume industries researchgate.netunimi.it. These strategies primarily focus on overexpressing key enzymes in the linalool biosynthesis pathway and diverting precursor metabolites away from competing pathways.

Key strategies and findings from various research efforts include:

Overexpression of Linalool Synthase (LIS): Introducing and overexpressing the gene for linalool synthase (LIS) is a fundamental step. In the yeast Saccharomyces cerevisiae, expressing the LIS gene from Lavandula angustifolia successfully enabled the heterologous production of linalool nih.gov. Similarly, transgenic Lavandula latifolia (spike lavender) plants overexpressing the LIS gene from Clarkia breweri showed a significant increase in linalool content, with up to a 1000% increase observed in the youngest leaves nih.gov.

Enhancing Precursor Supply: The availability of the precursor, geranyl pyrophosphate (GPP), is often a limiting factor. Overexpressing tHMG1, a truncated version of HMG-CoA reductase, has been shown to boost the precursor supply in the mevalonate (MVA) pathway, leading to higher linalool titers researchgate.netnih.gov.

Blocking Competing Pathways: To channel more GPP towards linalool synthesis, competing pathways can be downregulated. In S. cerevisiae, the ERG9 gene, which encodes squalene (B77637) synthase, diverts farnesyl pyrophosphate (FPP), a derivative of GPP, towards sterol biosynthesis. Downregulating the ERG9 gene by replacing its native promoter with a repressible one led to a more than twofold increase in linalool accumulation, reaching 78 µg/L nih.gov.

Combined Approaches: The most significant improvements in linalool yield are often achieved by combining multiple engineering strategies. The highest linalool titer of 95 μg/L in one study was obtained in an S. cerevisiae strain that combined the repression of the ERG9 gene with the overexpression of tHMG1 nih.gov. The oleaginous yeast Yarrowia lipolytica has also been identified as a compelling platform for producing terpene compounds like linalool through similar metabolic engineering approaches unimi.it.

Table 1: Metabolic Engineering Strategies for Linalool Production

| Organism | Genetic Modification | Effect on Linalool Production | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Expression of Lavandula angustifolia linalool synthase (LIS) | Enabled heterologous production of linalool. | nih.gov |

| Saccharomyces cerevisiae | Downregulation of ERG9 gene (squalene synthase) | Increased linalool accumulation to 78 µg/L. | nih.gov |

| Saccharomyces cerevisiae | Overexpression of tHMG1 and downregulation of ERG9 | Achieved the highest linalool titer of 95 µg/L. | nih.gov |

| Lavandula latifolia (Spike Lavender) | Overexpression of Clarkia breweri linalool synthase (LIS) | Up to a 1000% increase in linalool content in young leaves. | nih.gov |

| Yarrowia lipolytica | Heterologous expression of (S)-linalool synthase (LIS) and geranyl pyrophosphate (GPP) synthase | Successfully engineered for de novo linalool production. | researchgate.net |

Enzymatic Transformations and Metabolic Fates of Linalool

Once synthesized, linalool can undergo a variety of enzymatic transformations, leading to a diverse array of other compounds. These metabolic pathways are crucial for the biological activity and degradation of linalool in different organisms. Key transformations include the formation of oxides, hydroxylation, epoxidation, dehydration, and isomerization, often catalyzed by specific enzymes like cytochrome P450s.

Linalool Oxide Formation and Isomerization Pathways

Linalool can be transformed into cyclic ethers known as linalool oxides. These exist in two main forms: a five-membered ring (furanoid) and a six-membered ring (pyranoid) google.comgoogle.com. The biotransformation of linalool into these oxides has been observed in fungi such as Aspergillus niger google.comgoogle.com. This conversion is significant as linalool oxides are aroma materials found in various essential oils google.comgoogle.com. The formation of these cyclic ethers can result from the epoxidation of the 6,7-carbon double bond of linalool, which is then followed by an intramolecular rearrangement of the resulting 6,7-epoxy-linalool nih.gov.

Hydroxylation and Epoxidation Reactions of Linalool

Hydroxylation and epoxidation are key reactions in the metabolism of linalool, often mediated by cytochrome P450 enzymes.

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the linalool molecule. One identified product of this process is 8-hydroxylinalool, which results from the allylic hydroxylation of the 8-methyl group of linalool nih.gov.

Epoxidation: This reaction involves the formation of an epoxide ring on one of the double bonds of linalool. The enzymatic epoxidation of the 6,7-carbon double bond of linalool leads to the formation of 6,7-epoxy-linalool nih.gov. This epoxide is often an unstable intermediate that can subsequently rearrange to form the more stable furanoid and pyranoid linalool oxides nih.gov.

Dehydration and Isomerization Catalyzed by Specific Enzymes

Specific enzymes can catalyze the dehydration and isomerization of linalool and related monoterpene alcohols. A notable enzyme in this context is the linalool dehydratase-isomerase, which has been identified in anaerobic bacteria like Castellaniella defragrans nih.gov.

This bifunctional enzyme catalyzes two important reactions:

Dehydration: It facilitates the removal of a water molecule from linalool to form the acyclic monoterpene β-myrcene nih.govacs.org.

Isomerization: It catalyzes the isomerization of geraniol (B1671447) into its stereoisomer, linalool nih.gov.

The direction of these reactions depends on the thermodynamic driving forces nih.gov. The conversion of geraniol to linalool and subsequently to myrcene (B1677589) is thermodynamically favorable nih.gov. Recent studies have shown that the catalytic profile of linalool dehydratase-isomerase is more versatile than previously thought, capable of forming both Hofmann (e.g., β-myrcene) and the more thermodynamically favored Saytzeff olefin products as the reaction progresses acs.org.

Table 2: Reactions Catalyzed by Linalool Dehydratase-Isomerase

| Enzyme | Substrate | Product(s) | Reaction Type | Source Organism | Reference |

|---|---|---|---|---|---|

| Linalool Dehydratase-Isomerase | Linalool | β-Myrcene | Dehydration | Castellaniella defragrans | nih.gov |

| Linalool Dehydratase-Isomerase | Geraniol | Linalool | Isomerization | Castellaniella defragrans | nih.gov |

| Linalool Dehydratase-Isomerase | Linalool | β-Myrcene (Hofmann product), Saytzeff olefin | Dehydration | Not specified | acs.org |

Role of Cytochrome P450 Enzymes in Linalool Metabolism

Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of linalool in humans nih.gov. In vitro studies using recombinant human CYP enzymes have identified specific isoforms responsible for different metabolic transformations.

The key findings are:

CYP2D6: This enzyme was observed to catalyze the enzymatic epoxidation of linalool, leading to the formation of linalool oxides (pyranoid and furanoid forms) via a 6,7-epoxy-linalool intermediate. It also contributes to the allylic hydroxylation of the 8-methyl group to form 8-hydroxylinalool nih.gov.

CYP2C19: This isoform was also found to catalyze the allylic-hydroxylation of the 8-methyl group of linalool nih.gov.

These findings indicate that electrophilic oxidation products of linalool, such as 6,7-epoxy-linalool, are not only formed through auto-oxidation upon exposure to air but are also generated through biological transformation mediated by P450 enzymes nih.gov.

Table 3: Human Cytochrome P450 Enzymes in Linalool Metabolism

| Enzyme | Reaction Catalyzed | Metabolic Product(s) | Reference |

|---|---|---|---|

| CYP2D6 | Epoxidation of 6,7-double bond | 6,7-Epoxy-linalool (intermediate), Pyranoid-linalool oxide, Furanoid-linalool oxide | nih.gov |

| CYP2D6 | Allylic hydroxylation of 8-methyl group | 8-Hydroxylinalool | nih.gov |

| CYP2C19 | Allylic hydroxylation of 8-methyl group | 8-Hydroxylinalool | nih.gov |

Chemical Synthesis and Derivatization Strategies for Linalool

Synthetic Methodologies for Linalool (B1675412) Production

The production of linalool has evolved from reliance on extraction from natural sources to large-scale industrial synthesis, driven by high demand. wikipedia.org Modern methodologies focus on efficiency, cost-effectiveness, and stereochemical control.

Industrial Synthesis Routes and Process Development

Historically, linalool was obtained by the fractional distillation of essential oils, such as those from rosewood or coriander. researchgate.net However, the vast majority of commercially available linalool is now produced synthetically to meet global demand. wikipedia.org Several major industrial routes have been developed, primarily utilizing petrochemical-derived starting materials or abundant terpenes from turpentine.

One prominent method begins with α-pinene , a major constituent of turpentine. This process involves the conversion of α-pinene to cis-2-pinanol, which is subsequently subjected to pyrolysis at high temperatures (600–650°C) to induce isomerization to linalool. scentree.co While effective, this high-temperature process can lack selectivity. scentree.co

Another significant pathway starts with β-pinene , which is first pyrolyzed to produce myrcene (B1677589). The myrcene is then treated with hydrogen chloride to form a mixture of chlorides, including linalyl chloride. This mixture is reacted with sodium acetate (B1210297) in the presence of a copper(I) chloride catalyst to yield linalyl acetate, which is then saponified to afford linalool. researchgate.netresearchgate.net

Total synthesis routes starting from smaller, petrochemical-based molecules are also crucial for large-scale production. A key precursor is 6-methyl-5-hepten-2-one . researchgate.netresearchgate.net An important industrial method involves the selective catalytic hydrogenation of dehydrolinalool . This reaction is typically performed using palladium, platinum, or nickel catalysts on supports like calcium carbonate (CaCO₃) or alumina (B75360) (Al₂O₃). hilarispublisher.com To achieve high selectivity for the hydrogenation of the alkyne to an alkene without reducing the existing double bond, these catalysts are often modified with compounds like lead or quinoline. Under optimized conditions, this method can achieve conversions and yields exceeding 99%. hilarispublisher.com

| Starting Material | Key Intermediates/Process | Catalyst/Reagents | Typical Yield |

| α-Pinene | cis-2-Pinanol | Pyrolysis (600-650°C) | Moderate (selectivity issues) |

| β-Pinene | Myrcene, Linalyl chloride, Linalyl acetate | HCl, CuCl, Sodium acetate | 75-80% (for acetate) |

| Dehydrolinalool | Selective Hydrogenation | Pd/CaCO₃ (modified) | >99% |

| 6-Methyl-5-hepten-2-one | Acetylene addition | Sodium acetylide, then H₂ | High |

Stereoselective Synthesis of Linalool Enantiomers

Linalool possesses a chiral center at the C3 position, existing as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). These enantiomers exhibit distinct aromas and are found in different natural sources. wikipedia.org Consequently, methods for their stereoselective synthesis are of great interest.

Asymmetric chemical synthesis provides a route to enantiomerically pure linalool. One reported method employs a chiral template, such as an oxathiane, to direct the stereochemistry of the final product. A synthesis of enantiomerically pure (S)-(+)-linalool has been achieved using this strategy, which involves the diastereoselective addition of a vinyl organometallic reagent to a ketone derived from the chiral auxiliary.

Chemoenzymatic methods offer an alternative approach, often leveraging the high stereoselectivity of enzymes. The enzyme linalool dehydratase-isomerase (LinD) has been shown to catalyze the enantioselective dehydration of (S)-linalool. hilarispublisher.com This property can be exploited in a kinetic resolution process. When a racemic mixture of linalool is exposed to the enzyme, the (S)-enantiomer is preferentially converted, allowing the unreacted (R)-enantiomer to be recovered in high enantiomeric excess.

| Method | Approach | Key Reagent/Enzyme | Outcome | Enantiomeric Excess (e.e.) |

| Asymmetric Synthesis | Chiral Auxiliary | Oxathiane-derived ketone | (S)-(+)-Linalool | High |

| Kinetic Resolution | Enzymatic Dehydration | Linalool Dehydratase-Isomerase (LinD) | (R)-(-)-Linalool | >99% |

Chemical Derivatization of Linalool

The functional groups of linalool—a tertiary alcohol and two carbon-carbon double bonds—provide multiple sites for chemical modification, leading to a wide array of derivatives with diverse properties and applications.

Synthesis of Linalool Oxides and Related Cyclic Derivatives

Linalool can undergo intramolecular cyclization to form cyclic ethers known as linalool oxides. These derivatives exist as five-membered (furanoid) or six-membered (pyranoid) rings and are found naturally in many essential oils. chemicalbook.com

A common synthetic pathway involves a two-step, one-pot process: regioselective epoxidation of the 6,7-double bond followed by acid-catalyzed intramolecular cyclization. chemicalbook.com The epoxidation is typically achieved using a peroxy acid, such as m-chloroperbenzoic acid (mCPBA). The resulting unstable epoxide intermediate readily cyclizes upon treatment with a catalytic amount of acid, like p-toluenesulfonic acid (PTSA), to yield a mixture of furanoid and pyranoid isomers, with the furanoid form generally predominating. chemicalbook.com

Enzymatic methods have also been developed, particularly for producing "natural" linalool oxides for the flavor and aroma industry. A patented process utilizes a lipase, such as that from Candida antarctica, in the presence of hydrogen peroxide and a solvent like ethyl acetate. This system facilitates the in situ formation of a peroxy acid, which then epoxidizes the linalool, leading to cyclization. This enzymatic route can achieve high total yields of linalool oxides (approx. 93%). wikipedia.org Other catalytic systems, including lacunar Keggin heteropolyacid salts (e.g., Na₇PW₁₁O₃₉) with hydrogen peroxide, have also been shown to effectively produce linalool oxides at room temperature. researchgate.net

| Method | Reagents/Catalyst | Primary Products | Key Features |

| Chemical Synthesis | 1. mCPBA; 2. PTSA (cat.) | Furanoid and Pyranoid Linalool Oxides | One-pot reaction; Furanoid is major product. |

| Enzymatic Oxidation | Lipase, H₂O₂ | Furanoid and Pyranoid Linalool Oxides | "Natural" product designation; High yield. |

| Heteropolyacid Catalysis | Na₇PW₁₁O₃₉, H₂O₂ | Furanoid and Pyranoid Linalool Oxides | Mild conditions (room temperature). |

Functionalization of Linalool Through Catalytic Epoxidation and Ring Opening Reactions

While the epoxidation of linalool often leads directly to cyclic oxides, the intermediate linalool epoxide (6,7-epoxy-3,7-dimethyloct-1-en-3-ol) can be isolated and used as a versatile building block for further functionalization. This requires careful selection of catalysts that promote selective epoxidation while suppressing the subsequent intramolecular cyclization.

Heterogeneous catalysts, such as cobalt supported on silica (B1680970) (Co/SiO₂), have proven effective for the selective synthesis of linalool epoxide under mild conditions using molecular oxygen. scentree.co This robust system allows for high yields of the epoxide, which can then be subjected to ring-opening reactions with various external nucleophiles. scentree.co

The ring-opening of the epoxide can be performed under either acidic or basic conditions, leading to different regiochemical outcomes. researchgate.net

Base-catalyzed ring-opening : In the presence of a strong nucleophile (e.g., an alkoxide or hydroxide), the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the sterically less hindered carbon of the epoxide ring. researchgate.net

Acid-catalyzed ring-opening : Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. A weak nucleophile (e.g., water or an alcohol) then attacks the more substituted carbon atom, as the transition state has significant carbocationic character at this position. researchgate.net

These ring-opening reactions provide access to a variety of novel diols, ethers, and other functionalized linalool derivatives that are not readily accessible through other synthetic routes. scentree.co

Preparation of Linalool Esters and Other Structural Analogues

The most significant ester of linalool is linalyl acetate, a primary component of lavender and bergamot oils, prized for its sweet, fruity, and floral aroma. chemicalbook.com The synthesis of linalyl acetate presents a challenge due to the tertiary nature of the linalool hydroxyl group, which makes it susceptible to elimination (dehydration) and cyclization reactions under acidic esterification conditions. chemicalbook.com

Several methods have been developed to overcome this:

Acetylation with Acetic Anhydride (B1165640) : Direct reaction with acetic anhydride is a common industrial method. atamanchemicals.com

Esterification with Ketene (B1206846) : Reacting linalool with ketene in the presence of an acidic catalyst at low temperatures (<30°C) can produce linalyl acetate without byproducts. chemicalbook.com

Transesterification : The transesterification of an ester like tert-butyl acetate with linalool, catalyzed by a base such as sodium methylate, can yield highly pure linalyl acetate. The reaction is driven to completion by the continuous removal of the tert-butanol (B103910) byproduct. nih.gov

Enzymatic Esterification : Biocatalysis using immobilized lipases, such as Novozym 435 from Candida antarctica, offers a mild and selective alternative. hilarispublisher.com These enzymes can catalyze the esterification of linalool with acetic anhydride in solvent-free systems. While conversions can be modest due to the steric hindrance of the tertiary alcohol, optimization of reaction parameters like temperature and substrate molar ratio can improve yields. researchgate.nethilarispublisher.com

Other structural analogues of linalool include its hydrogenated derivatives. Dihydrolinalool and tetrahydrolinalool (B1194170) are produced by the catalytic hydrogenation of linalool. These saturated alcohols are more stable towards oxidation and are used in applications requiring higher chemical resilience, such as in household cleaning products. wikipedia.org

Advanced Analytical Methodologies for Linalool and Its Metabolites

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of Linalool (B1675412)

Mass Spectrometry (MS) for Linalool and Derivative Identification

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone for the definitive identification and quantification of linalool. creative-proteomics.com GC-MS is frequently employed due to the volatile nature of linalool. In this technique, the compound is separated based on its volatility and interaction with the stationary phase of the GC column before being ionized and fragmented in the mass spectrometer. creative-proteomics.com The resulting mass spectrum, a unique fingerprint of the molecule, allows for unequivocal identification. For instance, the electron ionization (EI) mass spectrum of linalool typically shows a parent ion peak corresponding to its molecular weight, although it can be weak or absent, and a series of characteristic fragment ions used for confirmation. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for analyzing linalool in complex biological matrices like human serum. mdpi.comnih.gov This technique is particularly valuable for pharmacokinetic studies. In a typical LC-MS/MS method, linalool is protonated using electrospray ionization (ESI) in positive ion mode. mdpi.comnih.gov The precursor ion (protonated molecule) is then selected and fragmented to produce specific product ions. The transition from the precursor to the product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise. mdpi.comresearchgate.net For example, a validated method for linalool in human serum used the transition of the precursor ion at a mass-to-charge ratio (m/z) of 137.1 to the product ion at m/z 95.1 for quantification. mdpi.comnih.gov Untargeted metabolomics analysis using UPLC-MS has also been utilized to study the effects of linalool on the intracellular metabolism of pathogenic bacteria, identifying a wide range of affected metabolites. nih.govnih.gov

Table 1: Optimized MS/MS Parameters for Linalool Quantification in Human Serum This table summarizes the key mass spectrometry parameters used for the sensitive detection of linalool in a clinical setting.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Cone Voltage (V) | Collision Energy (eV) |

| Linalool | 137.1 | 95.1 | 39 | 10 |

| trans,trans-Farnesol (Internal Standard) | 205.2 | 149.1 | 10 | 10 |

Sample Preparation and Extraction Strategies for Linalool Analysis

The selection of an appropriate sample preparation and extraction strategy is paramount for accurate linalool analysis, as it directly impacts the recovery, concentration, and purity of the analyte from the sample matrix. The choice of method depends heavily on the matrix itself, which can range from plant essential oils to beverages and biological fluids. iqstorm.ronih.gov

Traditional methods for extracting linalool from plant materials include hydrodistillation (such as the Clevenger apparatus method), Soxhlet extraction, and accelerated solvent extraction (ASE). iqstorm.ronih.gov A comparative study on Eugenia uniflora L. found that the Clevenger extraction method provided the best yield compared to Supercritical Fluid Extraction (SFE) and Soxhlet. nih.gov Another study comparing extraction methods for lavender flowers found that ASE using methanol yielded the best results for both linalool and linalyl acetate (B1210297). iqstorm.ro For purification purposes, molecular distillation has been optimized to significantly increase the concentration of linalool from coriander seed oil, achieving a purity of up to 98.15%. oriprobe.com

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) has become a widely adopted sample preparation technique for the analysis of volatile and semi-volatile compounds like linalool. mdpi.com It is a solvent-free, convenient, and efficient method that integrates sampling, extraction, and concentration into a single step. mdpi.comresearchgate.net Headspace SPME (HS-SPME) is particularly common for linalool analysis, where a fused-silica fiber coated with a stationary phase is exposed to the vapor phase above the sample. researchgate.netacs.org Volatile analytes, including linalool, adsorb onto the fiber and are then thermally desorbed directly into the injector of a GC-MS system. acs.org

SPME has been successfully applied to quantify linalool enantiomers in beer, providing results comparable to more time-consuming extraction/distillation methods. acs.org It is also a standard technique for analyzing linalool content in essential oils. researchgate.neted.gov The method's effectiveness is demonstrated by its ability to achieve excellent linearity in calibration curves when used with an internal standard. acs.orged.gov For example, a study quantifying linalool in essential oils reported a high linearity (R² ≥ 0.98) for the internal standard calibration curve. acs.org

Optimization of Extraction Protocols from Diverse Matrices

Optimizing extraction parameters is crucial for maximizing the efficiency and reproducibility of linalool analysis. For SPME, key parameters include the type of fiber coating, extraction time, temperature, sample volume, and salt concentration (ionic strength). mdpi.comacs.org One study optimizing HS-SPME for volatile compounds in Eugenia uniflora leaves determined that a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber used for 60 minutes at 54°C yielded the highest extraction efficiency. researchgate.net Another investigation into linalool extraction from beer optimized the SPME extraction time, testing intervals from 10 to 60 minutes to find the point of equilibrium or sufficient analyte adsorption for reproducible results. acs.org

For other methods like molecular distillation, parameters such as distillation temperature, pressure, feeding rate, and scraper speed are optimized. oriprobe.com In a study to purify linalool from coriander seed oil, distillation temperature was identified as the most critical factor. oriprobe.com The optimal conditions for the first stage were found to be a temperature of 55°C and a pressure of 300 Pa, which increased the relative linalool content to 69.23%. oriprobe.com

Table 2: Optimized Conditions for Two-Stage Molecular Distillation of Linalool from Coriander Seed Oil This table details the optimized parameters that significantly increased the purity of linalool from a subcritical oil extract.

| Parameter | Stage 1 Optimal Condition | Resulting Linalool Content | Stage 2 Optimal Condition | Resulting Linalool Content |

| Distillation Temperature | 55°C | 69.23% | Not specified | 98.15% |

| Distillation Pressure | 300 Pa | Not specified | ||

| Feeding Rate | 1.5 mL/min | Not specified | ||

| Scraper Speed | 200 r/min | Not specified |

Computational Chemistry in Linalool Analysis and Reaction Prediction

Computational chemistry provides powerful theoretical insights into the properties, behavior, and reactivity of linalool and its derivatives, complementing experimental analyses. nih.govnih.gov Techniques such as molecular docking and quantum mechanical calculations are employed to predict interactions and reaction pathways at the molecular level. nih.govnih.govnih.gov

Molecular docking studies have been used to evaluate the potential biological activity of linalool and its derivatives by simulating their binding affinity to specific protein targets. nih.govnih.gov For example, the interaction of linalool derivatives with molecular targets involved in neurodegenerative diseases has been computationally prospected to identify potential candidates for future drugs. nih.govnih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms. A theoretical study on the autoxidation of linalool used DFT to calculate optimized molecular geometries and harmonic vibrational frequencies to understand the pathways of hydroperoxide formation. nih.gov This research characterized a key biradical intermediate state, providing a basis for understanding the observed product spectrum and supporting experimental findings that 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol is the major product. nih.gov Furthermore, quantum chemical calculations have been used to identify the lowest-energy conformers of linalool, which is essential for complex chiral analysis experiments using techniques like molecular rotational resonance spectroscopy. mdpi.com

Table 3: Applications of Computational Chemistry in Linalool Research This table outlines various computational methods and their specific applications in understanding the molecular characteristics and reactivity of linalool.

| Computational Method | Application | Research Focus | Reference |

| Molecular Docking | Evaluation of binding affinity | Predicting neuroprotective potential of linalool derivatives | nih.govnih.gov |

| Density Functional Theory (DFT) | Investigation of reaction pathways | Characterizing intermediates in linalool autoxidation | nih.gov |

| GMMX Conformer Search | Identification of stable conformations | Chiral analysis and structural determination | mdpi.com |

Antimicrobial Mechanisms of Linalool Action

Linalool exhibits broad-spectrum activity against a range of microorganisms, including bacteria and fungi. Its antimicrobial effects are primarily attributed to its ability to compromise cellular structures and disrupt essential physiological processes.

Cellular Target Identification in Microorganisms (e.g., membrane disruption)

The primary mechanism of linalool's antimicrobial action involves the disruption of microbial cell membranes and walls. selleckchem.comshefayekhatam.irfrontiersin.org This lipophilic molecule readily integrates into the lipid bilayer of cell membranes, altering their fluidity and permeability. lambertore.com This disruption leads to a cascade of detrimental effects, including the leakage of vital intracellular components such as ions, nucleic acids (DNA, RNA), and proteins. selleckchem.comshefayekhatam.irfrontiersin.orgmdpi.comresearchgate.net

In Bacteria:

Membrane and Wall Damage: Linalool's interaction with the bacterial cell membrane leads to a loss of structural integrity. nih.govresearchgate.net Studies on Pseudomonas fragi and Pseudomonas fluorescens have shown that linalool treatment causes significant membrane damage, leading to the release of cytoplasmic contents. selleckchem.comfrontiersin.orglambertore.com In Gram-negative bacteria, linalool can disrupt the synthesis of the extracellular lipopolysaccharide (LPS) layer, a critical component of the outer membrane. selleckchem.com It has also been shown to prevent the formation of the cell wall in bacteria such as Listeria monocytogenes. selleckchem.com

Metabolic Disruption: Beyond physical damage, linalool interferes with crucial metabolic processes. It can inhibit respiratory metabolism and disrupt the tricarboxylic acid (TCA) cycle and glycolysis pathways. selleckchem.commdpi.com This impairment of energy metabolism, coupled with the inhibition of enzymes like ATPase, further compromises bacterial viability. selleckchem.comfrontiersin.orgmdpi.comresearchgate.net

DNA Damage: Some evidence suggests that linalool can promote oxidative stress, leading to the generation of free radicals that cause damage to bacterial DNA. selleckchem.com

In Fungi:

Cell Wall and Membrane Integrity: In fungi like Candida albicans, linalool targets both the cell wall and the plasma membrane. nih.govnih.govnih.gov It is thought to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, and interact with enzymes essential for cell wall maintenance, such as 1,3-β-glucan synthase. nih.govnih.gov This leads to increased membrane permeability and eventual cell lysis. nih.gov

Inhibition of Morphological Transition: Linalool can inhibit the transformation of C. albicans from its yeast form to its more virulent hyphal form, a process crucial for biofilm formation and tissue invasion. nih.gov This is achieved by affecting signaling pathways like the cAMP-PKA pathway and downregulating genes associated with hyphal maintenance. nih.gov

Oxidative Stress: The antifungal action of linalool is also linked to the induction of reactive oxygen species (ROS), which causes significant oxidative damage to fungal cells. shefayekhatam.irnih.gov

Studies on Susceptibility of Various Bacterial and Fungal Strains to Linalool

The efficacy of linalool has been quantified against a diverse array of bacterial and fungal pathogens through in vitro susceptibility testing. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a common metric used in these studies. Linalool has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

For example, studies have reported MIC values for Pseudomonas fluorescens at 1.25 µL/mL and for Shewanella putrefaciens at 1.5 µL/mL. frontiersin.orgresearchgate.net Against methicillin-resistant Staphylococcus aureus (MRSA), linalool has shown potent activity, with an MIC₅₀ of 13.2 µg/mL and an MIC₉₀ of 105.62 µg/mL, indicating its effectiveness against a majority of the tested strains. nih.gov In the case of fungi, linalool exhibited MICs ranging from 8–32 mM against various clinical isolates of Candida species. nih.gov

Antimicrobial Susceptibility to Linalool

| Microorganism | Type | Reported MIC | Reference |

|---|---|---|---|

| Pseudomonas fragi | Bacteria (Gram-negative) | 1.5 mL/L | selleckchem.com |

| Pseudomonas fluorescens | Bacteria (Gram-negative) | 1.25 µL/mL | frontiersin.org |

| Pseudomonas aeruginosa | Bacteria (Gram-negative) | 431 µg/mL | researchgate.net |

| Shewanella putrefaciens | Bacteria (Gram-negative) | 1.5 µL/mL | researchgate.net |

| Escherichia coli | Bacteria (Gram-negative) | 9.4 mg/mL | nih.gov |

| Staphylococcus aureus (MRSA) | Bacteria (Gram-positive) | MIC₅₀: 13.2 µg/mL; MIC₉₀: 105.62 µg/mL | nih.govresearchgate.net |

| Staphylococcus aureus ATCC 25923 | Bacteria (Gram-positive) | 0.25 to 2.0% (v/v) | researchgate.net |

| Candida albicans ATCC 14053 | Fungus | 8 mM | nih.gov |

| Candida albicans (clinical strains) | Fungus | 256 µg/mL | nih.gov |

Neurobiological Interaction Mechanisms

Linalool readily crosses the blood-brain barrier and exerts various effects on the central nervous system. Its neurobiological actions are complex, involving the modulation of multiple neurotransmitter systems, ion channels, and intracellular signaling pathways.

Modulation of Neurotransmitter Systems (e.g., GABAergic, cholinergic, dopaminergic pathways)

Linalool's influence on the central nervous system is mediated through its interaction with several major neurotransmitter systems.

Glutamatergic System: A primary target for linalool is the glutamatergic system, the main excitatory pathway in the brain. Research has shown that linalool acts as a competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. selleckchem.comnih.gov It inhibits the binding of glutamate (B1630785) to its receptors, thereby reducing neuronal excitability. researchgate.netresearchgate.net This antagonistic action on the NMDA receptor complex is a key component of its anticonvulsant properties. nih.gov

GABAergic System: Linalool also modulates the principal inhibitory system in the brain, the GABAergic system. It enhances the current at GABA-A receptors, suggesting a positive allosteric modulation similar to benzodiazepines. frontiersin.orgnih.govspringermedizin.de This potentiation of GABAergic inhibition contributes to its sedative, anxiolytic, and anticonvulsant effects. springermedizin.demdpi.com However, some studies suggest this interaction may be indirect, as linalool did not appear to compete for the GABA binding site itself. nih.gov

Cholinergic System: Linalool has been shown to affect the cholinergic system by inhibiting acetylcholine (B1216132) (ACh) release at the neuromuscular junction. lambertore.comnih.gov This action is associated with a reduction in the efficacy of nerve impulses and contributes to its local anesthetic properties. lambertore.comnih.gov

Dopaminergic and Serotonergic Systems: The antidepressant-like effects of linalool are linked to its interaction with monoaminergic systems. nih.gov Studies suggest it can modulate both serotonergic and noradrenergic pathways. nih.gov Furthermore, linalool has demonstrated a protective effect on dopaminergic neurons in animal models of Parkinson's disease, suggesting a role in modulating the dopaminergic system. nih.govspringermedizin.de

Interaction with Ion Channels and Receptors in Neural Tissues

Linalool's neuropharmacological profile is further defined by its direct interactions with various ion channels and receptors.

Ligand-Gated Ion Channels: As detailed above, linalool is a significant modulator of key ligand-gated ion channels. It acts as an antagonist at excitatory NMDA receptors and an inhibitor at nicotinic acetylcholine receptors (nAChR). nih.govresearchgate.netresearchgate.netnih.gov Conversely, it is a positive allosteric modulator at inhibitory GABA-A receptors. frontiersin.orgnih.gov

Voltage-Gated Ion Channels: Linalool also demonstrates inhibitory effects on voltage-gated ion channels. It can non-selectively suppress voltage-gated currents in sensory neurons and has been shown to block voltage-dependent sodium channels, which contributes to a reduction in neuronal excitability and local anesthetic effects. selleckchem.comnih.govmdpi.com

Molecular Mechanisms Underlying Neuroprotective Effects (in vitro/animal models)

In various in vitro and animal models of neurological disorders, linalool has demonstrated significant neuroprotective properties through several molecular mechanisms.

Antioxidant Activity: Linalool effectively mitigates oxidative stress, a key factor in neurodegeneration. nih.govresearchgate.netdoaj.org It reduces intracellular levels of reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.govnih.gov In models of Parkinson's disease, linalool was shown to suppress ROS generation. mdpi.comresearchgate.net This antioxidant action helps protect neurons from oxidative damage. researchgate.netdoaj.org

Anti-inflammatory Effects: Linalool exhibits potent anti-inflammatory properties within the central nervous system. It can reduce the production of pro-inflammatory cytokines like IL-6 and inhibit microglial migration, a key process in neuroinflammation. mdpi.comnih.gov In animal models of Alzheimer's disease, linalool was found to decrease the inflammatory response and gliosis induced by amyloid-beta peptides. nih.gov

Modulation of Apoptosis and Neurotrophic Factors: Linalool provides neuroprotection by inhibiting apoptotic (cell death) pathways. For instance, it has been shown to reduce amyloid-beta-induced apoptosis in Alzheimer's models. nih.gov Concurrently, it can upregulate the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are crucial for neuronal survival, differentiation, and plasticity. nih.gov

Activation of Protective Signaling Pathways: Research indicates that linalool can activate the Nrf2/HO-1 signaling pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress, and its activation by linalool contributes significantly to its neuroprotective capacity. nih.gov

Mechanistic Investigations of Linalool S Biological Activities

Linalool (B1675412), with the chemical name 3,7-Dimethylocta-1,6-dien-3-ol, is a naturally occurring monoterpene alcohol found in a wide variety of flowers and spice plants. Its diverse pharmacological effects have prompted extensive research into the underlying molecular mechanisms. This article delves into the mechanistic investigations of linalool's anti-inflammatory, antioxidant, and receptor-modulating activities.

Advanced Research Applications of Linalool and Its Derivatives

Biotechnological Production and Sustainable Biocatalysis

The high demand for linalool (B1675412) has surpassed the capacity of natural plant extraction, leading to a focus on synthetic and biotechnological production methods. chemicalbook.com Microbial engineering, in particular, presents an attractive and sustainable alternative to chemical synthesis. nih.govacs.org

Industrial-Scale Bioproduction of Linalool

Microbial fermentation using engineered strains of yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) has become a primary focus for the industrial-scale bioproduction of linalool. nih.govfrontiersin.org These microorganisms are engineered to express the mevalonate (B85504) (MVA) pathway, which produces the universal monoterpene precursor, geranyl pyrophosphate (GPP). nih.govnih.gov A specific enzyme, linalool synthase (LIS), is then used to convert GPP into linalool. nih.govnih.govgoogle.com

Researchers have successfully engineered various microbial strains to enhance linalool yields. Key strategies include:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), has been shown to double linalool production in S. cerevisiae. nih.govasm.org

Pathway Compartmentalization: Harnessing different cellular compartments, such as the cytoplasm and peroxisomes in S. cerevisiae, can boost synthesis by optimizing precursor availability and reducing metabolic burden. nih.govacs.org

Host Strain Selection: The genetic background of the host organism can significantly impact production levels. For instance, certain wine strains of S. cerevisiae have demonstrated naturally higher production levels compared to conventional laboratory strains. nih.govasm.org

A significant challenge in bioproduction is the inherent cytotoxicity of monoterpenes like linalool to microbial hosts. nih.govnih.gov Strategies such as adaptive laboratory evolution are being employed to develop strains with increased tolerance to linalool, thereby improving the stability and productivity of the fermentation process. nih.govnih.govmanchester.ac.uk Furthermore, research into using low-cost, sustainable feedstocks, such as paper mill wastewater, is underway to reduce the economic and environmental costs of large-scale fermentation. frontiersin.orgnih.govnih.govmanchester.ac.uk

| Microorganism | Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Protein engineering of linalool synthase and pathway compartmentalization in peroxisomes. | 2.6 g/L | nih.govacs.org |

| Saccharomyces cerevisiae | Overexpression of truncated HMG-CoA reductase (tHMG1). | ~10 mg/L | nih.gov |

| Escherichia coli | Overproduction of mevalonate precursor using bacterial linalool/nerolidol synthase (bLinS). | up to 500 mg/L | nih.gov |

| Escherichia coli | Genome integration of stabilized linalool production pathway. | Variable (focus on stability) | frontiersin.orgnih.gov |

Enzyme Engineering for Linalool Production and Transformation

Biocatalysis is also employed to transform linalool into other valuable compounds. Linalool dehydratase-isomerase, a bifunctional enzyme, can catalyze the isomerization of geraniol (B1671447) to linalool and the subsequent dehydration of linalool to myrcene (B1677589), another industrially relevant monoterpene. nih.gov Similarly, hydrolases, particularly lipases, are used in the enzymatic oxidation of linalool to produce linalool oxides, which are valuable aroma compounds in their own right. google.comgoogle.com

Chemical Intermediates for Complex Molecule Synthesis

Linalool's chemical structure makes it a valuable chiral building block and a key precursor for the synthesis of other important molecules for the pharmaceutical and fragrance industries. scentspiracy.comresearchgate.net

Linalool as a Precursor in Vitamin Synthesis

One of the most significant industrial applications of linalool is its role as a starting material in the synthesis of Vitamin E and Vitamin A. scentspiracy.comresearchgate.netchemicalbook.comnih.gov The chemical synthesis pathways leverage linalool's carbon skeleton to build the larger, more complex structures of these essential vitamins. This application underscores the importance of linalool not just as a fragrance, but as a crucial intermediate in the production of high-value pharmaceutical and nutritional products. nih.gov

Role in Synthesis of Other Industrially Relevant Aroma Chemicals

Linalool is a versatile precursor for a wide range of other aroma chemicals. researchgate.net Through various chemical transformations, it can be converted into several other commercially important fragrance and flavor compounds:

Linalyl Acetate (B1210297): This ester is produced by the esterification of linalool and is a highly popular scent with a fruity, floral aroma. scentspiracy.comwikipedia.org

Geraniol and Nerol: These isomeric rose alcohols can be produced through the isomerization of linalool. wikipedia.orgresearchgate.netnih.gov They are fundamental components in many floral fragrances.

Citral: This compound, known for its strong lemon scent, can also be derived from linalool and is a key component in citrus-type flavors and fragrances. researchgate.net

Linalool Oxides: As mentioned, these are important aroma compounds with citrus and floral notes that can be synthesized from linalool. google.comgoogle.com

Ecological and Environmental Applications

In nature, linalool plays a vital role in plant ecology, mediating interactions between plants and insects. researchgate.net This biological activity has inspired its use in various environmental applications. Linalool is a key compound in the complex pollination biology of many plant species, serving to attract pollinators to ensure plant reproduction and survival. researchgate.net

Conversely, the repellent properties of linalool against various crop-destroying insects have been well-documented. researchgate.netresearchgate.net This makes it a promising candidate for the development of eco-friendly pest management strategies. Its use as a natural insect repellent in agriculture can help reduce the reliance on synthetic pesticides, which have greater environmental persistence and non-target toxicity. Linalool is also used as an active ingredient in insecticides. wikipedia.org

Mechanisms of Linalool's Role in Plant-Insect Interactions (e.g., repellency)

Linalool plays a crucial and dualistic role in the chemical communication between plants and insects, acting as both an attractant for pollinators and a repellent for herbivores. researchgate.net This duality is often dictated by the specific enantiomer of linalool present. The two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, can elicit different behavioral responses in insects. researchgate.net For instance, (S)-(+)-linalool is predominantly involved in attracting pollinators, while (R)-(-)-linalool is often associated with insect repellent activities. researchgate.net

The repellent mechanism of linalool involves its interaction with the insect's olfactory system. Electrophysiological studies have demonstrated that linalool can elicit responses from the antennae of various insects. researchgate.net Research on the spotted lanternfly (Lycorma delicatula), for example, revealed that of the main components of lavender oil, only linalool elicited electrophysiological responses from the antennae of all nymphal instars and adult females. researchgate.net Further studies on mosquitoes have shown that their olfactory receptors respond to linalool, with some research suggesting that the same receptors that respond to the synthetic repellent DEET also respond to linalool in Culex quinquefasciatus. dipterajournal.com This indicates that linalool can function as a true repellent by activating sensory neurons that trigger an avoidance response.

Moreover, linalool can act as an inhibitor of host-seeking behavior in some insects. nih.gov The presence of linalool in the environment can interfere with an insect's ability to locate its host, effectively masking the attractive chemical cues emitted by the host plant or animal. The skin microbiome of animals can also produce linalool, providing a potential secondary cue for blood-feeding insects like mosquitoes. nih.gov The conservation of linalool receptors across a wide range of Anopheline mosquito species suggests their importance in discriminating between linalool stereoisomers, which could be exploited in the development of novel attractants or repellents. nih.gov

Table 1: Differential Roles of Linalool Enantiomers in Plant-Insect Interactions

| Enantiomer | Primary Role | Examples of Interacting Insects |

|---|---|---|

| (S)-(+)-linalool | Pollinator Attractant | Moths, Bees researchgate.net |

| (R)-(-)-linalool | Insect Repellent | Herbivorous insects researchgate.net |

Biopesticide Development Based on Linalool Activity

The insecticidal and repellent properties of linalool have prompted extensive research into its development as a biopesticide. epa.gov Biopesticides are desirable alternatives to synthetic chemical pesticides due to their biodegradability and lower environmental impact. However, a significant challenge in the application of linalool as a biopesticide is its high volatility, which leads to a rapid loss of efficacy. acs.org To overcome this limitation, researchers have focused on developing controlled-release formulations.

Various encapsulation techniques have been investigated to improve the stability and prolong the activity of linalool. These methods include microencapsulation, nanoencapsulation, and the formation of inclusion complexes. frontiersin.orgfrontiersin.org For instance, linalool has been entrapped in microcapsules, beads, and inclusion complexes using methods such as inverse gelation, oil-emulsion-entrapment, interfacial coacervation, and chemical precipitation. acs.orgresearchgate.net The choice of matrix material and encapsulation method significantly influences the release characteristics of linalool. acs.orgresearchgate.net

Formulations using matrices like alginate, chitosan, starch, and glycerol (B35011) have shown promise in providing a slow and sustained release of linalool. frontiersin.org For example, oil-emulsion-entrapment (OEE) and interfacial coacervation (INCO) methods, which incorporate glycerol or chitosan, have been shown to significantly prolong the release time of linalool. acs.org Nanoemulsions are another effective formulation strategy, increasing the water solubility and surface area of linalool, thereby enhancing its biological activity. frontiersin.org Research has demonstrated the effectiveness of linalool-based biopesticides against a range of pests, including fleas, ticks, mites, spiders, and mosquitoes. epa.gov

Table 2: Linalool Biopesticide Formulation Techniques and Their Efficacy

| Formulation Technique | Matrix Materials | Key Findings on Controlled Release |

|---|---|---|

| Inverse Gelation | Alginate | Relatively fast release. frontiersin.org |

| Oil-Emulsion-Entrapment (OEE) | Alginate, Starch, Glycerol | Prolonged release time. acs.orgfrontiersin.org |

| Interfacial Coacervation (INCO) | Alginate, Chitosan | Significantly longer release time. acs.orgfrontiersin.org |

| Chemical Precipitation | Cyclodextrins | Relatively fast release. frontiersin.org |

| Nanoemulsions | Soy lecithin | Improved stability and sustained repellent effect. frontiersin.org |

Innovations in Materials Science Utilizing Linalool Derivatives

The unique chemical structure of linalool, featuring a tertiary alcohol and two double bonds, makes it a versatile platform molecule for the synthesis of a variety of derivatives with applications in materials science. chemicalbook.com Researchers are exploring the use of linalool and its derivatives to create sustainable and functional materials, including advanced polymers and resins.

Development of Linalool-Derived Compounds for Advanced Materials

The chemical modification of linalool can lead to the production of valuable intermediates for the synthesis of novel compounds. scentree.co One area of research focuses on the selective epoxidation of linalool to produce linalool epoxide. kaust.edu.saresearchgate.net This process can be achieved with high yields using robust and reusable catalysts under mild conditions. kaust.edu.saresearchgate.net Linalool epoxide serves as a key intermediate for further functionalization through regioselective ring-opening reactions, leading to the creation of novel ethers with potential applications in the fine chemical industry. kaust.edu.saresearchgate.net

Furthermore, linalool can be hydrogenated to produce dihydro- and tetrahydrolinalool (B1194170), which are more stable towards oxidation and find use in household cleaning products. wikipedia.org The esterification of linalool yields linalyl acetate, a widely used fragrance compound. wikipedia.org Isomerization of linalool can also produce other valuable terpenoids such as geraniol and nerol. wikipedia.org These transformations highlight the potential of linalool as a renewable feedstock for the chemical industry. The enzymatic conversion of linalool using linalool dehydratase isomerase also offers a route to alkene synthesis, which are crucial for polymer production. acs.org

Application in Novel Polymer and Resin Systems

A significant innovation in the application of linalool derivatives is in the field of polymer chemistry, particularly in the development of bio-based resins for additive manufacturing (3D printing). acs.org Linalool and its derivatives can be used as monomers in photopolymer resins for techniques like digital light processing (DLP) 3D printing. acs.org Through single-step modifications, linalool can be converted into derivatives that can be photopolymerized using thiol-ene "click" chemistry. acs.org

These linalool-based resins offer a greener alternative to conventional petrochemical-based acrylate (B77674) photopolymers. acs.org By modifying the structure of the linalool derivative, for example, by reacting it with diisocyanates to form urethane-containing derivatives, it is possible to tune the properties of the resulting thermoset polymers. researchgate.net Research has shown that such modifications can significantly enhance the thermomechanical properties of the polymers, leading to improvements in their mechanical behavior. researchgate.net These advanced resins can be used to create materials with high spatial resolution and tunable physical properties, and have even been demonstrated in the development of 4D printing resins with shape memory behaviors. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.